molecular formula C19H16ClNO4 B12148606 (4E)-4-[(4-chlorophenyl)(hydroxy)methylidene]-1-(2-hydroxyethyl)-5-phenylpyrrolidine-2,3-dione

(4E)-4-[(4-chlorophenyl)(hydroxy)methylidene]-1-(2-hydroxyethyl)-5-phenylpyrrolidine-2,3-dione

Cat. No.: B12148606
M. Wt: 357.8 g/mol
InChI Key: UNDSGSNUVKTHLR-BMRADRMJSA-N
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Description

4-(4-chlorobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that belongs to the class of pyrrolones This compound is characterized by the presence of a chlorobenzoyl group, a hydroxyethyl group, and a phenyl group attached to a pyrrolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolone Ring: The pyrrolone ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or their derivatives.

    Introduction of the Chlorobenzoyl Group: This step involves the acylation of the pyrrolone ring using 4-chlorobenzoyl chloride in the presence of a base such as pyridine.

    Addition of the Hydroxyethyl Group: The hydroxyethyl group can be introduced through a nucleophilic substitution reaction using ethylene oxide or a similar reagent.

    Attachment of the Phenyl Group: The phenyl group is typically introduced via a Friedel-Crafts alkylation reaction using benzene and a suitable catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group in the chlorobenzoyl moiety can be reduced to form alcohols.

    Substitution: The chlorine atom in the chlorobenzoyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like ammonia or thiourea in the presence of a base.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-(4-chlorobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of various chemical products.

Mechanism of Action

The mechanism of action of 4-(4-chlorobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chlorobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-2,5-dimethyl-2,3-dihydro-1H-pyrazol-3-one
  • 2-(4-chlorobenzoyl)benzoic acid

Uniqueness

4-(4-chlorobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one is unique due to its specific combination of functional groups and the pyrrolone ring structure

Properties

Molecular Formula

C19H16ClNO4

Molecular Weight

357.8 g/mol

IUPAC Name

(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-(2-hydroxyethyl)-5-phenylpyrrolidine-2,3-dione

InChI

InChI=1S/C19H16ClNO4/c20-14-8-6-13(7-9-14)17(23)15-16(12-4-2-1-3-5-12)21(10-11-22)19(25)18(15)24/h1-9,16,22-23H,10-11H2/b17-15+

InChI Key

UNDSGSNUVKTHLR-BMRADRMJSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)Cl)\O)/C(=O)C(=O)N2CCO

Canonical SMILES

C1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2CCO

Origin of Product

United States

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